molecular formula C27H24N4O4S2 B2869014 2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide CAS No. 932313-53-6

2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2869014
CAS RN: 932313-53-6
M. Wt: 532.63
InChI Key: GSIHWVBPODAKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O4S2 and its molecular weight is 532.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Properties

Research by Mizuhara et al. (2012) explored the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for their anti-HIV properties. The study found that certain derivatives showed significant inhibitory activity against HIV-1 and HIV-2, highlighting the potential of these compounds in developing potent anti-HIV agents (Mizuhara et al., 2012).

Anti-Inflammatory and Analgesic Effects

Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone that exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the compounds' potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antitumor Activity

Yurttaş et al. (2015) assessed the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, underscoring the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015).

Antioxidant Properties

Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities. Several compounds showed moderate to significant radical scavenging activity, indicating their usefulness in combating oxidative stress (Ahmad et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results . It’s important to handle all chemical substances with appropriate safety measures.

Future Directions

The future directions for the study or application of this compound are not provided in the search results . The potential uses and studies of this compound would likely depend on its properties and reactivity.

properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S2/c1-2-35-21-14-12-20(13-15-21)29-25(32)18-36-27-28-16-24-26(30-27)22-10-6-7-11-23(22)31(37(24,33)34)17-19-8-4-3-5-9-19/h3-16H,2,17-18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIHWVBPODAKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.